

# physical and chemical properties of 3,4-Dichloro-2-iodophenol

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Compound of Interest

Compound Name: 3,4-Dichloro-2-iodophenol

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# An In-depth Technical Guide to 3,4-Dichloro-2-iodophenol

Disclaimer: Direct experimental data for **3,4-dichloro-2-iodophenol** is not readily available in public scientific literature. This guide has been compiled by extrapolating information from structurally similar compounds, including dichlorophenols and iodophenols. The presented data, particularly quantitative values, are estimations and should be treated as such.

This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, and potential biological significance of **3,4-dichloro-2-iodophenol**, designed for researchers, scientists, and professionals in drug development.

# **Chemical Structure and Properties**

**3,4-Dichloro-2-iodophenol** is a halogenated aromatic compound. Its structure consists of a phenol ring substituted with two chlorine atoms at positions 3 and 4, and an iodine atom at position 2.

Table 1: Estimated Physical and Chemical Properties of 3,4-Dichloro-2-iodophenol



Property	Estimated Value	Basis for Estimation
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> IO	-
Molecular Weight	288.90 g/mol	-
Appearance	Predicted to be a solid at room temperature.	Based on similar polychlorinated and iodinated phenols which are typically solids.
Melting Point	Estimated in the range of 70- 100 °C.	Interpolated from the melting points of 3,4-dichlorophenol (65-68 °C), 2-iodophenol (40-43 °C), and 2,6-dichloro-4-iodophenol (91-92 °C).[1]
Boiling Point	Predicted to be >250 °C at atmospheric pressure.	Extrapolated from the boiling points of 3,4-dichlorophenol (253 °C) and other halogenated phenols.
рКа	Estimated to be in the range of 7-8.	The presence of electron- withdrawing halogens will increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10), similar to other dichlorophenols.
Solubility	Predicted to be sparingly soluble in water and soluble in organic solvents like ethanol, ether, and chlorinated solvents.	Based on the general solubility of halogenated phenols.
LogP	Estimated to be > 3.5.	The addition of an iodine atom to dichlorophenol is expected to significantly increase its lipophilicity.



# **Proposed Synthesis**

A plausible synthetic route for **3,4-dichloro-2-iodophenol** is the direct electrophilic iodination of **3,4-dichlorophenol**. The hydroxyl group is a strong activating group, directing ortho- and para-substitution. Since the para-position (position 4 relative to the hydroxyl group, which is position 1) is already chlorinated, the incoming electrophile will be directed to the orthopositions (2 and 6). Position 2 is sterically less hindered than position 6, which is flanked by a chlorine atom.

### **Experimental Protocol: Iodination of 3,4-Dichlorophenol**

This protocol is a general method adapted from procedures for the iodination of other substituted phenols.

#### Materials:

- 3,4-Dichlorophenol
- N-lodosuccinimide (NIS)
- Acetonitrile (anhydrous)
- Dichloromethane
- Saturated aqueous sodium thiosulfate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

#### Procedure:

- In a round-bottom flask, dissolve 3,4-dichlorophenol (1 equivalent) in anhydrous acetonitrile.
- Add N-lodosuccinimide (1.1 equivalents) to the solution.



- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, remove the acetonitrile under reduced pressure.
- Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
- Combine the fractions containing the desired product and evaporate the solvent to yield pure **3,4-dichloro-2-iodophenol**.

Diagram 1: Proposed Synthesis Workflow for 3,4-Dichloro-2-iodophenol



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Caption: A proposed workflow for the synthesis of **3,4-dichloro-2-iodophenol**.

## **Predicted Spectroscopic Data**

Table 2: Predicted Spectroscopic Features for 3,4-Dichloro-2-iodophenol



Technique	Predicted Features	
<sup>1</sup> H NMR	- A broad singlet for the phenolic proton (-OH), with its chemical shift dependent on the solvent and concentration Two doublets in the aromatic region, corresponding to the two aromatic protons. The proton at position 5 will likely be a doublet, and the proton at position 6 will be a doublet, with a small coupling constant between them.	
<sup>13</sup> C NMR	- Six distinct signals in the aromatic region The carbon bearing the hydroxyl group (C1) will be in the range of 150-160 ppm The carbon bearing the iodine (C2) will be significantly shifted upfield compared to an unsubstituted carbon, likely in the range of 85-95 ppm The carbons bearing the chlorine atoms (C3 and C4) will be in the range of 120-135 ppm The remaining two carbons (C5 and C6) will be in the aromatic region.	
IR Spectroscopy	- A broad O-H stretching band around 3200-3600 cm <sup>-1</sup> C-O stretching band around 1200-1260 cm <sup>-1</sup> C=C stretching bands for the aromatic ring in the 1450-1600 cm <sup>-1</sup> region C-Cl stretching bands in the 600-800 cm <sup>-1</sup> region C-I stretching band, which is typically weak and found at lower wavenumbers (<600 cm <sup>-1</sup> ).	
Mass Spectrometry	- A prominent molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) Fragmentation may involve the loss of iodine, chlorine, and the hydroxyl group.	

# **Potential Biological Activity and Toxicology**



Direct studies on the biological activity of **3,4-dichloro-2-iodophenol** are not available. However, based on the known toxicology of related compounds, some predictions can be made.

- Toxicity: Chlorophenols and iodophenols are generally considered to be toxic.[2][3] They can
  act as uncouplers of oxidative phosphorylation and may have effects on the liver and
  nervous system.[4] The presence of multiple halogen substituents is likely to enhance the
  toxicity and persistence of the compound in the environment.
- Antimicrobial Activity: Many halogenated phenols exhibit antimicrobial properties. It is
  plausible that 3,4-dichloro-2-iodophenol could have antibacterial or antifungal activity.
- Drug Development: Halogenated phenols are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals.[5] The specific substitution pattern of 3,4dichloro-2-iodophenol could make it a useful building block in medicinal chemistry.

Given the predicted toxicological profile, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.

### Conclusion

While specific experimental data on **3,4-dichloro-2-iodophenol** is lacking, this guide provides a scientifically grounded prediction of its properties, a viable synthetic approach, and an overview of its potential biological relevance based on the known characteristics of analogous compounds. Further experimental investigation is necessary to validate these predictions and fully characterize this compound for its potential applications in research and development.

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